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Compound of Interest

Compound Name: 4-lodo-2-methylphenol
CAS No.: 60577-30-2
Cat. No.: B1580675
- 7

4-lodo-2-methylphenol is an aromatic organic compound that serves as a highly valuable and
versatile building block in modern synthetic chemistry.[1][2][3] Its structure, featuring a phenol
ring substituted with an iodine atom and a methyl group, presents multiple reactive sites that
can be selectively functionalized. The presence of the hydroxyl group, the reactive carbon-
iodine bond, and the aromatic ring itself allows for a diverse range of chemical transformations.
This makes it an essential intermediate in the synthesis of complex molecular architectures,
particularly in the fields of medicinal chemistry and materials science.[3] Notably, it has been
utilized as a key starting reagent in the synthesis of GW501516, an agonist for the peroxisome
proliferator-activated receptor d (PPARJ) investigated as a potential anti-obesity drug.[4][5]
This application note provides an in-depth guide to the properties, safe handling, and key
synthetic protocols involving 4-lodo-2-methylphenol for researchers, scientists, and drug
development professionals.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and hazards is paramount for its safe
and effective use in a laboratory setting.

Table 1: Physicochemical Properties of 4-lodo-2-methylphenol
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Property Value Source(s)

IUPAC Name 4-iodo-2-methylphenol [1]
4-lodo-o-cresol, 2-methyl-4-

Synonyms ) [1]
iodophenol

CAS Number 60577-30-2 [1][6]

Molecular Formula C7H710 [1114]

Molecular Weight 234.03 g/mol [1][617]

Off-white to light brown
Appearance , [41[7]
solid/powder

Melting Point 67-68 °C [4]
Boiling Point 105-110 °C at 2 mmHg [4]
pKa 9.70 £ 0.18 (Predicted) [4]

Safety and Handling Precautions

4-lodo-2-methylphenol is classified as a hazardous substance and must be handled with
appropriate care.[1]

e Hazard Statements:

o H315: Causes skin irritation.[1][4]

o H319: Causes serious eye irritation.[1][4]

o H335: May cause respiratory irritation.[1][4]
e Precautionary Measures:

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[8]
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o Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face
shield, and a lab coat. For operations that may generate dust, a NIOSH-approved N95
dust mask is recommended.[9]

o Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands
and any exposed skin thoroughly after handling.[8]

o Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from
incompatible materials such as strong bases and acid chlorides.[4][8]

Core Synthetic Applications: A Hub for Cross-
Coupling Chemistry

The true synthetic power of 4-lodo-2-methylphenol lies in the reactivity of its carbon-iodine
bond. Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions due
to the relatively low C-I bond dissociation energy, which facilitates the initial oxidative addition
step in the catalytic cycle. This makes 4-lodo-2-methylphenol an excellent precursor for
constructing more complex molecules through the formation of new carbon-carbon (C-C) and
carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for
synthesizing biaryl compounds, which are prevalent motifs in pharmaceuticals.[10] The reaction
couples an organohalide with an organoboron species, typically a boronic acid, in the presence
of a palladium catalyst and a base.[11]

Causality of the Mechanism: The catalytic cycle is a self-validating system driven by the
palladium center cycling between its Pd(0) and Pd(ll) oxidation states.

o Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the
carbon-iodine bond of 4-lodo-2-methylphenol. This is the rate-limiting step and is highly
favorable for aryl iodides.

o Transmetalation: The required boronic acid is activated by a base (e.g., K2COs, Cs2COs3) to
form a more nucleophilic boronate species.[12] This species then transfers its organic group
to the Pd(ll) center, displacing the iodide.
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e Reductive Elimination: The two organic fragments on the palladium center couple and are
expelled from the coordination sphere, forming the new C-C bond and regenerating the
Pd(0) catalyst, which re-enters the cycle.[13]
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are
critical components of countless drugs and functional materials.[14][15] This palladium-
catalyzed reaction forms a bond between an aryl halide and an amine in the presence of a
strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand.[15]

Causality of the Mechanism: The choice of ligand is critical; bulky, electron-rich ligands (e.g.,
XPhos, SPhos) stabilize the palladium center and promote the key reductive elimination step.

o Oxidative Addition: Similar to the Suzuki coupling, the Pd(0) catalyst adds to the 4-lodo-2-
methylphenol to form a Pd(Il) complex.
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» Ligand Exchange/Amine Coordination: The amine displaces the halide on the palladium
center. This step is facilitated by the base, which deprotonates the amine to make it more

nucleophilic.

e Reductive Elimination: The final step involves the formation of the C-N bond, releasing the
arylamine product and regenerating the Pd(0) catalyst. This is often the rate-determining
step and is accelerated by the use of sterically hindered, electron-donating phosphine
ligands.[14]
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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following protocols are provided as detailed, self-validating methodologies for the
synthesis and application of 4-lodo-2-methylphenol.
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Protocol 1: Synthesis of 4-lodo-2-methylphenol via
Electrophilic lodination

This protocol describes the direct iodination of 2-methylphenol (o-cresol) using N-
lodosuccinimide (NIS) as the iodine source.[4] The para-position to the hydroxyl group is
activated, directing the regioselectivity of the iodination.

Add N-lodosuccinimide (NIS)
& Catalyst (optional)

Stir at Room Temp
(Monitor by TLC)

Aqueous Workup
(Quench excess NIS)

Extract with
Organic Solvent

Dry Organic Layer
(e.g., NazSO0a)

:

Purify by Column
Chromatography
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Caption: Workflow for the synthesis of 4-lodo-2-methylphenol.
Materials & Reagents:
o 2-methylphenol (o-cresol)
e N-lodosuccinimide (NIS)
e Dichloromethane (DCM) or other suitable solvent
o Saturated aqueous sodium thiosulfate (Na2S20s3) solution
e Brine (saturated agueous NaCl solution)
e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
« Silica gel for column chromatography
o Hexane and Ethyl Acetate for elution
Step-by-Step Procedure:

e Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-
methylphenol (1.0 eq). Dissolve it in dichloromethane (to make a ~0.1 M solution).

» Addition of Reagent: To the stirred solution, add N-lodosuccinimide (1.1 eq) portion-wise at
room temperature.

e Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the
reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material
(o-cresol) is fully consumed.

e Quenching: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a
separatory funnel and wash with an equal volume of saturated aqueous sodium thiosulfate
solution to quench any unreacted iodine/NIS.

© 2026 BenchChem. All rights reserved. 7/14 Tech Support


https://www.benchchem.com/product/b1580675?utm_src=pdf-body-img
https://www.benchchem.com/product/b1580675?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Aqueous Workup: Further wash the organic layer sequentially with water and then brine.

e Drying and Concentration: Dry the organic layer over anhydrous MgSQOa or Naz2SOa, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: Purify the resulting crude residue by flash column chromatography on silica gel,
using a gradient of ethyl acetate in hexane as the eluent, to afford pure 4-lodo-2-
methylphenol.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-lodo-2-
methylphenol

This is a general protocol for the C-C bond formation. Reaction conditions, particularly the
choice of catalyst, ligand, and base, may require optimization for specific substrates.

Materials & Reagents:

4-lodo-2-methylphenol (1.0 eq)
e Arylboronic acid (1.2-1.5 eq)

o Pd(PPhs)a (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%) or another suitable Pd
catalyst/ligand system

e Potassium carbonate (K2COs) or Cesium carbonate (Cs2COs) (2.0-3.0 eq)
¢ Solvent system: e.qg., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water

o Nitrogen or Argon gas supply

» Ethyl acetate for extraction

o Saturated aqueous ammonium chloride (NH4ClI) solution

Step-by-Step Procedure:

 Inert Atmosphere: To an oven-dried Schlenk flask, add 4-lodo-2-methylphenol (1.0 eq), the
arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPhs)4, 0.03 eq), and the base
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(e.g., K2COs3, 2.0 eq).

o Degassing: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon).
Repeat this cycle three times to ensure an oxygen-free atmosphere.

o Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water) via
syringe.

o Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction
progress by TLC or LC-MS.

o Workup: After the reaction is complete (typically 4-16 hours), cool the mixture to room
temperature. Dilute with ethyl acetate and wash with water and then brine.

 Purification: Dry the organic layer over anhydrous Naz=SOa, filter, and concentrate under
reduced pressure. Purify the crude product by flash column chromatography on silica gel to
yield the desired biaryl product.

Protocol 3: Buchwald-Hartwig Amination of 4-lodo-2-
methylphenol

This protocol outlines a general procedure for C-N bond formation. The choice of ligand and
base is critical and often substrate-dependent.

Materials & Reagents:

e 4-lodo-2-methylphenol (1.0 eq)

e Amine (primary or secondary) (1.2-1.5 eq)

o Palladium(ll) acetate (Pd(OAc)2) (1-2 mol%) or Pdz(dba)s (1-2 mol%)

» Bulky phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)

e Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2COs) (1.4-2.5 eq)

¢ Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
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» Nitrogen or Argon gas supply (glovebox preferred for setup)

Step-by-Step Procedure:

Inert Setup: In a glovebox, charge an oven-dried vial or flask with the palladium precursor
(e.g., Pd(OAC)2), the phosphine ligand, and the base (e.g., NaOtBu).

o Add Reagents: Add 4-lodo-2-methylphenol and the anhydrous, degassed solvent (e.g.,
Toluene).

e Amine Addition: Finally, add the amine to the mixture.

o Reaction: Seal the vessel tightly and remove it from the glovebox. Heat the reaction mixture
to 80-110 °C with stirring.[16] Monitor the reaction's progress by TLC or LC-MS.

e Workup: Upon completion, cool the reaction to room temperature. Quench carefully with
saturated aqueous NH4Cl solution. Extract the product with an organic solvent like ethyl
acetate.

 Purification: Wash the combined organic layers with brine, dry over anhydrous Na=SOa, filter,
and concentrate. Purify the crude product via flash column chromatography to isolate the
target arylamine.

Expected Characterization Data

Proper characterization is essential to confirm the identity and purity of 4-lodo-2-
methylphenol.

Table 2: Spectroscopic Data for 4-lodo-2-methylphenol
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Technique Expected Data

Chemical shifts () in CDClIs would typically
appear for the aromatic protons (approx. 6.5-7.5

1H NMR ppm), the hydroxyl proton (-OH, variable, broad
singlet), and the methyl protons (-CHs, approx.
2.2 ppm).[17]

Expected signals for the 7 unique carbons,

including the iodine-bearing carbon (low field),
13C NMR i

the hydroxyl-bearing carbon, the methyl carbon,

and the other aromatic carbons.

Characteristic absorption bands for O-H
stretching (broad, ~3200-3600 cm~1), C-H
stretching (aromatic and aliphatic, ~2850-3100
cm~1), C=C stretching (aromatic, ~1450-1600

cm~1), and C-I stretching (lower frequency

IR Spectroscopy

region).

The molecular ion peak (M*) should be
M Spect . observed at m/z = 234, corresponding to the
ass Spectrometr
P Y molecular weight. A characteristic isotopic

pattern may be visible.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 14 /14 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1580675?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

